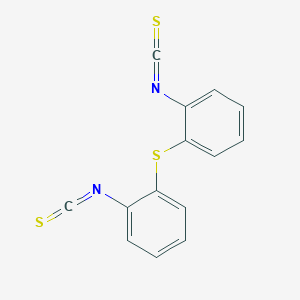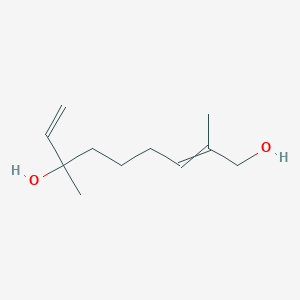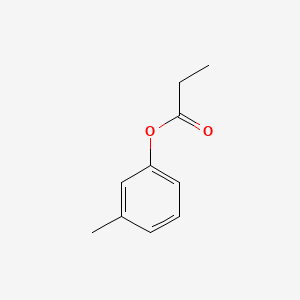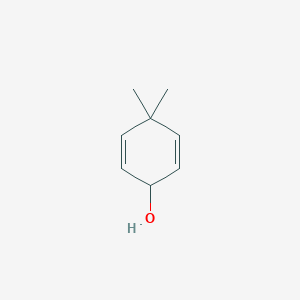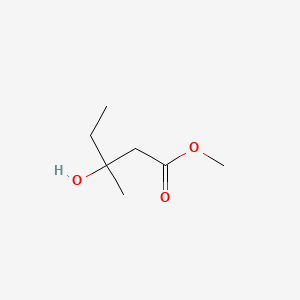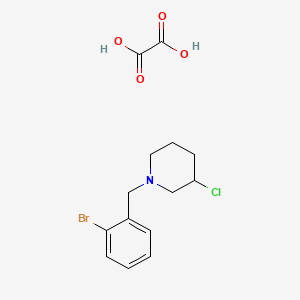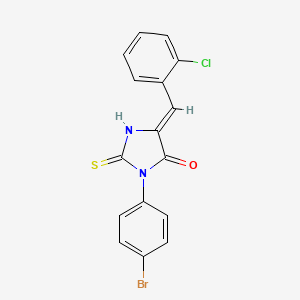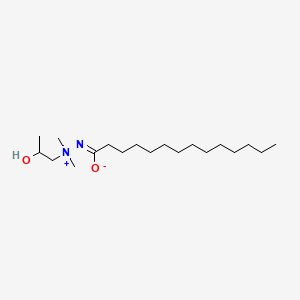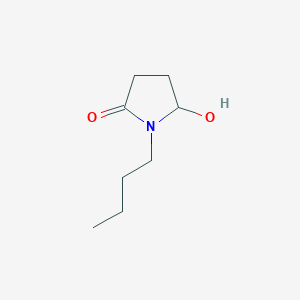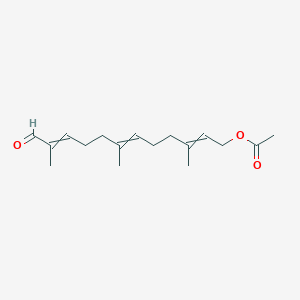
3,7,11-Trimethyl-12-oxododeca-2,6,10-trien-1-yl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,7,11-Trimethyl-12-oxododeca-2,6,10-trien-1-yl acetate is a chemical compound known for its unique structure and properties.
Preparation Methods
The synthesis of 3,7,11-Trimethyl-12-oxododeca-2,6,10-trien-1-yl acetate involves several steps. One common synthetic route includes the esterification of 3,7,11-Trimethyl-12-oxododeca-2,6,10-trien-1-ol with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion . Industrial production methods may involve similar esterification processes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
3,7,11-Trimethyl-12-oxododeca-2,6,10-trien-1-yl acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into alcohols using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the acetate group is replaced by other nucleophiles like amines or thiols.
Common reagents and conditions used in these reactions include acidic or basic catalysts, appropriate solvents, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
3,7,11-Trimethyl-12-oxododeca-2,6,10-trien-1-yl acetate has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Industry: It is used in the production of fragrances and flavors due to its pleasant aroma.
Mechanism of Action
The mechanism by which 3,7,11-Trimethyl-12-oxododeca-2,6,10-trien-1-yl acetate exerts its effects involves interactions with specific molecular targets and pathways. For instance, it may interact with enzymes involved in metabolic pathways, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
3,7,11-Trimethyl-12-oxododeca-2,6,10-trien-1-yl acetate can be compared with other similar compounds such as:
3,7,11-Trimethyl-dodeca-2,6,10-trienoic acid: This compound has a similar structure but lacks the acetate group, leading to different chemical properties and reactivity.
3,7,11-Trimethyldodeca-2,6,10-trien-1-yl stearate:
3,7,11-Trimethyldodeca-2,6,10-trien-1-yl palmitate: Another ester with a different fatty acid chain, used in various industrial applications.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties.
Properties
CAS No. |
40266-21-5 |
|---|---|
Molecular Formula |
C17H26O3 |
Molecular Weight |
278.4 g/mol |
IUPAC Name |
(3,7,11-trimethyl-12-oxododeca-2,6,10-trienyl) acetate |
InChI |
InChI=1S/C17H26O3/c1-14(8-6-10-16(3)13-18)7-5-9-15(2)11-12-20-17(4)19/h7,10-11,13H,5-6,8-9,12H2,1-4H3 |
InChI Key |
LRIUGFZTYQJCLE-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CCCC(=CCOC(=O)C)C)CCC=C(C)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


